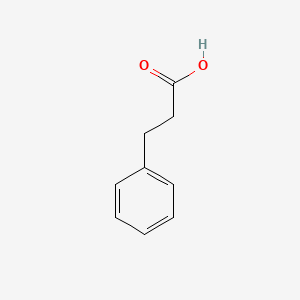

3-Phenylpropionsäure

Übersicht

Beschreibung

- Diese Verbindung hat eine Vielzahl von Anwendungen, darunter Kosmetika, Lebensmittelzusatzstoffe und Arzneimittel .

3-Phenylpropansäure: (C₉H₁₀O₂) gehört zur Klasse der . Es handelt sich um einen weißen, kristallinen Feststoff mit einem süßlichen, blumigen Geruch bei Raumtemperatur.

Wissenschaftliche Forschungsanwendungen

Chemie: 3-Phenylpropansäure dient als Duftstoff-Fixiermittel in Parfüms und Kosmetika.

Biologie: Sie kann aufgrund ihres natürlichen Vorkommens in Zimtblättern Anwendungen in der Pflanzenbiologie haben.

Medizin: Obwohl sie kein direktes Medikament ist, könnten ihre Derivate auf potenzielle therapeutische Wirkungen untersucht werden.

Industrie: Sie wird in der organischen Synthese und als Zwischenprodukt in verschiedenen Prozessen verwendet.

Wirkmechanismus

- Der genaue Mechanismus, durch den 3-Phenylpropansäure ihre Wirkung entfaltet, ist nicht umfassend untersucht.

- Sie kann mit spezifischen molekularen Zielstrukturen oder Signalwegen interagieren, aber weitere Forschung ist erforderlich.

Wirkmechanismus

Target of Action

The primary target of 3-Phenylpropionic acid is the intestinal epithelial barrier . This barrier plays a crucial role in protecting against the invasion of pathogens and exposure to food antigens and toxins . The compound also interacts with the aryl hydrocarbon receptor (AhR) , which is a key player in the regulation of biological responses to certain environmental chemicals .

Mode of Action

3-Phenylpropionic acid enhances the function of the intestinal epithelial barrier by activating the AhR signaling pathway . This activation leads to a series of biochemical reactions that strengthen the barrier, making it more resistant to the invasion of pathogens and exposure to food antigens and toxins .

Biochemical Pathways

The compound affects the Foxo3/NAD+ signaling pathway , which plays a significant role in skeletal muscle growth and development . By reducing NAD+ synthesis, 3-Phenylpropionic acid suppresses the tricarboxylic acid cycle and the mRNA expression of SIRT1/3, promoting the acetylation of total protein and Foxo3 .

Pharmacokinetics

It is known that the compound is produced by colonic microorganisms from phenylalanine in the gut and is present in large quantities in the blood circulation .

Result of Action

The action of 3-Phenylpropionic acid results in the enhancement of the intestinal epithelial barrier function . This leads to increased protection against the invasion of pathogens and exposure to food antigens and toxins . In addition, the compound promotes muscle mass increase and myotube hypertrophy both in vivo and in vitro .

Action Environment

The action of 3-Phenylpropionic acid is influenced by the gut microbiota, as the compound is a metabolite produced by colonic microorganisms . Therefore, the composition of the gut microbiota can affect the production and consequently the action of 3-Phenylpropionic acid . This suggests that manipulation of the gut microbiota could be a promising strategy for enhancing the action of 3-Phenylpropionic acid .

Biochemische Analyse

Biochemical Properties

3-Phenylpropionic acid plays a significant role in biochemical reactions, particularly in the gut microbiota. It is produced by the microbial fermentation of dietary phenylalanine. This compound interacts with several enzymes and proteins, including medium-chain acyl-CoA dehydrogenase (MCAD), which catalyzes its dehydrogenation . Additionally, 3-Phenylpropionic acid activates the aryl hydrocarbon receptor (AhR) signaling pathway, enhancing the intestinal epithelial barrier function . This interaction is crucial for maintaining gut homeostasis and protecting against pathogens.

Cellular Effects

3-Phenylpropionic acid has notable effects on various cell types and cellular processes. In skeletal muscle cells, it promotes myotube hypertrophy by inhibiting protein degradation and enhancing protein acetylation . This compound also influences cell signaling pathways, such as the Foxo3/NAD+ signaling pathway, which is involved in muscle growth and development . Furthermore, 3-Phenylpropionic acid enhances the intestinal epithelial barrier function by activating AhR signaling, which is vital for protecting against intestinal pathogens .

Molecular Mechanism

At the molecular level, 3-Phenylpropionic acid exerts its effects through several mechanisms. It binds to and activates the aryl hydrocarbon receptor (AhR), leading to the transcription of genes involved in maintaining the intestinal barrier . In skeletal muscle cells, 3-Phenylpropionic acid inhibits the activity of Foxo3 by promoting its acetylation, thereby reducing protein degradation and promoting muscle hypertrophy . Additionally, this compound interacts with medium-chain acyl-CoA dehydrogenase (MCAD) during its metabolic processing .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Phenylpropionic acid can change over time Studies have shown that this compound is relatively stable and can maintain its activity over extended periodsIn vitro studies have demonstrated that 3-Phenylpropionic acid can sustain its beneficial effects on the intestinal epithelial barrier and muscle hypertrophy over time .

Dosage Effects in Animal Models

The effects of 3-Phenylpropionic acid vary with different dosages in animal models. At lower doses, it has been shown to enhance intestinal barrier function and promote muscle hypertrophy without adverse effects At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited

Metabolic Pathways

3-Phenylpropionic acid is involved in several metabolic pathways. It is metabolized by the gut microbiota from dietary phenylalanine and further processed in the liver. The primary enzyme involved in its metabolism is medium-chain acyl-CoA dehydrogenase (MCAD), which catalyzes its dehydrogenation to benzoyl-CoA . This metabolic pathway is crucial for the compound’s bioavailability and activity in the body.

Transport and Distribution

Within cells and tissues, 3-Phenylpropionic acid is transported and distributed via the bloodstream. It is absorbed in the intestine and transported to various tissues, including skeletal muscle and the liver . The compound’s distribution is facilitated by its interaction with specific transporters and binding proteins, which help maintain its bioavailability and activity.

Subcellular Localization

The subcellular localization of 3-Phenylpropionic acid is primarily within the cytoplasm, where it interacts with various enzymes and signaling molecules. In skeletal muscle cells, it localizes to the cytoplasm and influences the Foxo3/NAD+ signaling pathway . Additionally, in intestinal epithelial cells, it activates the aryl hydrocarbon receptor (AhR) within the cytoplasm, leading to enhanced barrier function .

Vorbereitungsmethoden

- Es gibt mehrere synthetische Wege zur Herstellung von 3-Phenylpropansäure:

Methode 1: Ausgehend von , kann sie wie folgt synthetisiert werden:

Methode 2: Unter Rühren wird tropfenweise zu einer Mischung aus Zimtsäure und Natriumhydroxid gegeben. Die Zimtsäure wird zu 3-Phenylpropansäure reduziert. Ansäuern der Reaktionsmischung mit Salzsäure liefert das Produkt.

- Industrielle Produktionsverfahren können Variationen dieser Wege beinhalten .

Analyse Chemischer Reaktionen

- 3-Phenylpropansäure durchläuft verschiedene Reaktionen:

Oxidation: Sie kann zu Zimtsäure oxidiert werden.

Reduktion: Die Reduktion mit Natriumamalgam oder Hydrazinhydrat wandelt sie zurück in Zimtsäure.

Substitution: Sie kann an Substitutionsreaktionen teilnehmen.

- Häufige Reagenzien sind Hydrazinhydrat , Natriumamalgam und Raney-Nickel .

- Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

- 3-Phenylpropansäure ist aufgrund ihrer aromatischen Struktur und ihres süßen Geruchs einzigartig.

- Ähnliche Verbindungen sind Zimtsäure , Phenylessigsäure und Benzoesäure .

Biologische Aktivität

3-Phenylpropionic acid (3-PPA) is a compound that has garnered attention for its various biological activities, particularly in relation to gut health, metabolic processes, and potential therapeutic applications. This article delves into the biological activity of 3-PPA, highlighting its mechanisms of action, effects on health, and relevant case studies.

Overview of 3-Phenylpropionic Acid

3-PPA is a metabolic byproduct primarily generated from the bacterial degradation of phenylalanine in the gut. It has been identified as an important compound in maintaining intestinal health and has implications in various metabolic pathways.

1. Gut Microbiota Interaction

Recent studies have shown that 3-PPA plays a significant role in enhancing the intestinal epithelial barrier. It activates the aryl hydrocarbon receptor (AhR) signaling pathway, which is crucial for maintaining gut integrity. Specifically, metabolites derived from Bacteroides fragilis have been linked to increased production of 3-PPA, thereby promoting the epithelial barrier function .

2. Skeletal Muscle Development

Research indicates that 3-PPA influences skeletal muscle growth by modulating key signaling pathways. It has been shown to interact with Foxo3/NAD+ signaling, which is vital for muscle development and regeneration . This interaction suggests potential applications for 3-PPA in muscle-wasting conditions.

Biological Activities

The biological activities of 3-PPA can be summarized as follows:

| Activity | Description |

|---|---|

| Intestinal Barrier Enhancement | Promotes the integrity of the intestinal epithelial barrier via AhR activation. |

| Muscle Growth Promotion | Interacts with signaling pathways to support skeletal muscle development. |

| Metabolic Substrate | Serves as a substrate for medium-chain acyl-CoA dehydrogenase (MCAD). |

Case Study: Intestinal Health

In a study focusing on pigs, manipulation of gut microbiota to enhance levels of 3-PPA resulted in improved intestinal barrier function, suggesting its potential as a therapeutic agent for gastrointestinal disorders .

Research on Metabolic Disorders

A pivotal study highlighted that 3-PPA's glycine-conjugate, 3-phenylpropionylglycine, serves as a biomarker for medium-chain acyl-CoA dehydrogenase deficiency. This finding underscores the importance of monitoring 3-PPA levels in metabolic disorders related to fatty acid oxidation .

Safety and Toxicity Assessments

Safety assessments indicate that 3-PPA is not genotoxic and poses minimal risk at current exposure levels. Studies have shown no significant adverse effects related to skin sensitization or reproductive toxicity under regulated usage conditions .

Eigenschaften

IUPAC Name |

3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIIGOLPHOKFCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047064 | |

| Record name | Hydrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Off-white or white crystalline powder; [Alfa Aesar MSDS], Solid, White crystalline solid, faint, sweet, somewhat balsamic and coumarin-like odour | |

| Record name | Hydrocinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10825 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hydrocinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Phenylpropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/179/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

280.00 °C. @ 760.00 mm Hg | |

| Record name | 3-phenylpropionic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrocinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.9 mg/mL, slightly soluble in water; soluble in oils, moderately soluble (in ethanol) | |

| Record name | 3-phenylpropionic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrocinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Phenylpropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/179/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

501-52-0 | |

| Record name | Benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-phenylpropionic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hydrocinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYL PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q445IN5CU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydrocinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

45 - 48 °C | |

| Record name | 3-phenylpropionic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrocinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.